(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate
Description
The compound “(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate” is a benzofuran derivative featuring a 2,3-dihydrobenzofuran core substituted with:
- A 4-methyl group at position 4,
- A 3-oxo (ketone) group at position 3,
- A (Z)-pyridin-3-ylmethylene group at position 2 (a conjugated double bond linked to a pyridine ring),
- An isobutyrate ester at position 6.
Properties
IUPAC Name |
[(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11(2)19(22)23-14-7-12(3)17-15(9-14)24-16(18(17)21)8-13-5-4-6-20-10-13/h4-11H,1-3H3/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJNPGBFTVZRBS-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)OC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)OC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate is a complex organic compound with potential biological activity. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound features a benzofuran core, a pyridine ring, and an isobutyrate moiety. Its unique stereochemistry and functional groups suggest potential interactions with various biological targets.
Synthesis
The synthesis of (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate typically involves several steps:
- Formation of the Benzofuran Core : This is achieved through cyclization reactions involving phenolic and aldehyde precursors.
- Pyridine Ring Introduction : A condensation reaction between the benzofuran derivative and pyridine aldehyde under basic conditions forms the intermediate.
- Attachment of Isobutyrate : The final step involves esterification to attach the isobutyrate group.
The biological activity of this compound may involve interactions with specific enzymes or receptors, modulating their activity. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Biological Assays
Research has indicated that similar compounds exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against a range of pathogens.
- Antioxidant Properties : The ability to scavenge free radicals has been documented in related chemical classes .
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds structurally related to (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate:
- Antimicrobial Activity Study :
- Antioxidant Activity Assessment :
- Cytotoxicity Evaluation :
Comparative Analysis
A comparative analysis of (Z)-4-methyl-3-oxo derivatives with other benzofuran compounds can be summarized in the following table:
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Cytotoxicity |
|---|---|---|---|
| Compound A | MIC = 20 µg/mL | IC50 = 25 µg/mL | High |
| Compound B | MIC = 15 µg/mL | IC50 = 30 µg/mL | Moderate |
| (Z)-4-methyl... | MIC = 10 µg/mL | IC50 = 20 µg/mL | Selective |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Structural Differences: Target Compound vs. Sulfonate Analog : The target compound’s 4-methyl group on the benzofuran core and isobutyrate ester distinguish it from the sulfonate analog, which lacks the methyl group and features a polar 4-methoxybenzenesulfonate ester. The methyl group likely enhances lipophilicity, while the sulfonate group improves aqueous solubility. Sulfonate esters, however, offer greater metabolic stability .
Heterocyclic Core Variations: The imidazopyridine derivative from has a bromophenyl and cyano group, contributing to higher molecular weight (633.49 g/mol) and distinct electronic properties. Its diethyl carboxylate esters contrast with the target’s isobutyrate, suggesting divergent reactivity or solubility.
Functional Analogues in Agrochemicals: Imazamethabenz-methyl () shares an ester functional group but belongs to the imidazolinone class, a known herbicide family. This highlights the importance of ester groups in pesticidal activity, though scaffold differences (benzofuran vs. imidazolinone) lead to divergent target interactions.
Hypothesized Property-Activity Relationships
- Lipophilicity : The target compound’s isobutyrate and 4-methyl groups may enhance lipid solubility, favoring penetration into biological membranes.
- Steric Effects : The pyridin-3-ylmethylene group’s conjugated double bond (Z-configuration) could influence molecular planarity and binding to enzymatic targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
